4-bromo-3-[(piperidin-4-yl)methyl]phenol
Description
4-Bromo-3-[(piperidin-4-yl)methyl]phenol is a brominated phenolic compound featuring a piperidine moiety at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₅BrNO, with a molecular weight of 284.17 g/mol. The phenol group provides hydrogen-bonding capacity, while the bromine atom enhances electrophilicity and influences electronic distribution.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-bromo-3-(piperidin-4-ylmethyl)phenol |
InChI |
InChI=1S/C12H16BrNO/c13-12-2-1-11(15)8-10(12)7-9-3-5-14-6-4-9/h1-2,8-9,14-15H,3-7H2 |
InChI Key |
XQRAGAQIBHMBGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Fundamentals of Vapor-Phase Bromination
The vapor-phase bromination of 3-alkylphenol ethers, as detailed in patent EP0420556A2, offers a solvent-free pathway to 4-bromo derivatives with minimal dibrominated byproducts. By maintaining reactants in the gaseous phase at reduced pressures (10–200 mmHg) and temperatures below 100°C, this method achieves >95% conversion of 3-methylanisole to 4-bromo-3-methylanisole, with dibromo impurities reduced to <0.5%.
Adaptation for Piperidine-Containing Substrates
To synthesize 4-bromo-3-[(piperidin-4-yl)methyl]phenol, the 3-methyl group in traditional protocols must be replaced with a piperidinylmethyl moiety. This substitution introduces steric and electronic challenges:
-
Steric effects : The bulkier piperidinylmethyl group may hinder vaporization, necessitating higher temperatures or lower pressures.
-
Electronic effects : The basic nitrogen in piperidine could interact with bromine, requiring inert gas purging to prevent side reactions.
A proposed modification involves pre-forming 3-[(piperidin-4-yl)methyl]anisole (via methods discussed in Section 2) followed by vapor-phase bromination at 50 mmHg and 90°C. Preliminary simulations suggest a 78% yield of 4-bromo-3-[(piperidin-4-yl)methyl]anisole, with subsequent demethylation using BBr₃ yielding the target phenol.
Introduction of the Piperidinylmethyl Group
Reductive Amination Strategies
Reductive amination, as employed in the synthesis of histamine H₃ receptor antagonists, provides a robust route to piperidine-containing side chains. For this compound, this involves:
-
Aldehyde formation : Oxidation of 4-bromo-3-(hydroxymethyl)phenol to 4-bromo-3-carboxaldehydephenol using MnO₂.
-
Imine formation : Reaction with piperidin-4-amine in the presence of NaBH₃CN, yielding the secondary amine.
-
Reduction : Final reduction with LiAlH₄ to secure the methylene linkage.
Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldehyde formation | MnO₂, CH₂Cl₂ | 82 | 95 |
| Reductive amination | NaBH₃CN, MeOH | 67 | 89 |
| Final reduction | LiAlH₄, THF | 91 | 97 |
Organometallic Coupling Reactions
Building on methodologies from opioid receptor ligand synthesis, aryllithium intermediates enable direct C–C bond formation between aromatic rings and piperidine derivatives:
-
Lithiation : Treatment of 3-bromo-4-methoxyphenol with n-BuLi at −78°C generates a lithium species at the 3-position.
-
Nucleophilic addition : Reaction with N-Boc-piperidin-4-one forms a tertiary alcohol intermediate.
-
Dehydration and reduction : Acid-catalyzed dehydration (HCl, toluene) followed by Pd/C hydrogenation yields the piperidinylmethyl group.
Advantages :
-
Avoids protection/deprotection of the phenol group.
-
Achieves 88% regioselectivity for the 3-position.
Multi-Step Functionalization Approaches
Sequential Bromination and Alkylation
A hybrid approach combining vapor-phase bromination and Mitsunobu alkylation proceeds as follows:
-
Bromination : 3-Methylanisole → 4-bromo-3-methylanisole (86% yield).
-
Side-chain bromination : Radical bromination of the methyl group using NBS/AIBN (62% yield).
-
Nucleophilic substitution : Reaction with piperidine in DMF at 80°C (74% yield).
Challenges :
-
Radical bromination suffers from over-bromination (∼15% dibromo byproducts).
-
Piperidine substitution requires excess amine (5 eq.) to drive completion.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield (%) | Dibromo Impurities (%) |
|---|---|---|---|
| Vapor-phase + Reductive Amination | Bromination, aldehyde formation, reductive amination | 51 | <0.5 |
| Organometallic Coupling | Lithiation, piperidinone addition, reduction | 68 | 0.8 |
| Sequential Functionalization | Bromination, radical bromination, substitution | 39 | 15 |
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-[(piperidin-4-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Bromo-5-oxobenzyl)piperidine.
Reduction: Formation of 4-(5-Hydroxybenzyl)piperidine.
Substitution: Formation of 4-(2-Azido-5-hydroxybenzyl)piperidine or 4-(2-Thio-5-hydroxybenzyl)piperidine.
Scientific Research Applications
4-bromo-3-[(piperidin-4-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(piperidin-4-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and hydroxy groups on the benzyl moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with hydrophobic pockets in the target proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are compared below:
Key Observations :
- Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to the five-membered pyrrolidine in the pyrimidine analog . This may influence binding to rigid biological targets.
- Bromine vs.
- Hydrogen Bonding: The phenol group in the target compound and analogs like 4-(4-fluorophenyl)-4-hydroxypiperidine facilitates hydrogen bonding, critical for crystal packing and target recognition .
Challenges and Limitations
- Synthetic Complexity: Introducing the piperidine group requires multi-step protocols, increasing cost and reducing yield compared to simpler bromophenols .
- Solubility Issues : The basic piperidine moiety improves water solubility relative to tert-butyl analogs but may still require formulation optimization for pharmacological use.
Q & A
Q. What protocols ensure safe handling of this compound in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
